molecular formula C23H21NO2 B5514124 N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B5514124
M. Wt: 343.4 g/mol
InChI Key: UAQKIOJOMDKNBX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide structure through a phenylethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Acetylation: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetylaminophenyl.

    Amidation: The intermediate 3-acetylaminophenyl is then reacted with 2-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in ether solvents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-phenylacetamide: Similar structure but lacks the phenylethyl linkage.

    N-(3-acetylphenyl)-2-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a phenylethyl group.

Uniqueness

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide is unique due to its specific phenylethyl linkage, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-17(25)20-11-7-12-21(16-20)24-23(26)22-13-6-5-10-19(22)15-14-18-8-3-2-4-9-18/h2-13,16H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQKIOJOMDKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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